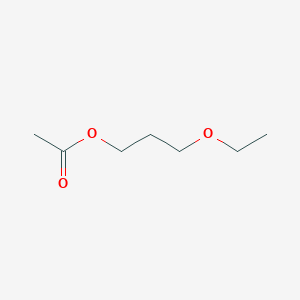
Dihydroconiferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroconiferyl alcohol glucoside is a primary alcohol that is dihydroconiferyl alcohol attached to a beta-D-glucopyranosyl residue at position 1 via a glycosidic linkage. It has a role as a plant metabolite. It is a monomethoxybenzene, a primary alcohol, a beta-D-glucoside and a monosaccharide derivative. It derives from a dihydroconiferyl alcohol.
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathway and Metabolic Engineering
Dihydrochalcones, including Dihydroconiferin, are secondary metabolites derived from the plant-specific phenylpropanoid pathway. They play a crucial role in plant growth and response to stress. Recent interest in dihydrochalcones has grown due to their potential health benefits, including anticancer properties. However, their low natural abundance in plants has led to efforts to biosynthetically produce these compounds through microbial hosts. By expressing plant biosynthetic pathway genes in microorganisms and engineering these pathways, it is possible to increase the production of dihydrochalcones such as Dihydroconiferin (Ibdah, Martens, & Gang, 2017).
Pharmacological Properties and Drug Development
Dihydrochalcones, including Dihydroconiferin, are known for their health-promoting properties and are considered promising candidates for pharmacological applications. They exhibit potent antioxidant activity and multifactorial pharmacological effects such as antidiabetic, antitumor, lipid metabolism regulation, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. Their development as clinical therapeutics is currently limited by their low content in plants, low solubility, and bioavailability. Therefore, chemomicrobial and enzymatic modifications are necessary to enhance their application in medicinal chemistry (Stompor, Broda, & Bajek-Bil, 2019).
Antidiabetic and Antitumor Potential
Dihydrochalcone glucosides isolated from the plant Thonningia sanguinea, including Dihydroconiferin derivatives, have shown promise as antidiabetic lead compounds. Some of these compounds have exhibited moderate protein tyrosine phosphatase-1B inhibition, which is relevant in diabetes treatment. Moreover, certain derivatives have been identified as potent inhibitors, increasing the level of phosphorylated insulin receptors, indicating potential antidiabetic and antitumor applications (Pompermaier et al., 2018).
Breast Cancer Stem Cell Inhibition
Dihydroconiferyl ferulate, a derivative of Dihydroconiferin, has been studied for its effects on breast cancer stem cells (BCSCs). It has shown potential in inhibiting the proliferation and mammosphere formation of breast cancer cells, reducing the population of specific marker-expressing cells, and inducing apoptosis. The compound targets nuclear epidermal growth factor receptor (EGFR) and disrupts EGFR-related signaling pathways, suggesting its potential as an anti-cancer stem cell agent through nEGFR/Stat3/c-Myc signaling (Ko et al., 2022).
Eigenschaften
CAS-Nummer |
17609-06-2 |
|---|---|
Molekularformel |
C16H24O8 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(3-hydroxypropyl)-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
QFYFLJZBZITPGX-IBEHDNSVSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CCCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCCO)OC2C(C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254766.png)



![(2,6,9,11,13,14-hexahydroxy-7,10-dimethyl-3-methylidene-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl) 1H-pyrrole-2-carboxylate](/img/structure/B1254771.png)
![1-[(2-Hydroxyethoxy)methyl]-5-vinyluracil](/img/structure/B1254772.png)
![(1R,2R,5S,7R)-9-Hydroxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene-10,11-dione](/img/structure/B1254775.png)


![4-[(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoylamino]-1-phenylethylamino]-4-oxobutyric acid](/img/structure/B1254782.png)
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)

![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)